3-Chlorophenyl acetate

Description

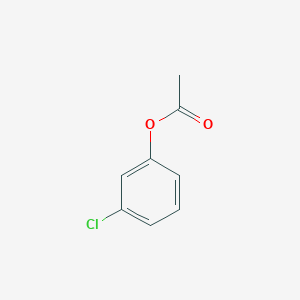

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTKYLQYHPTULY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879335 | |

| Record name | 3-CHLOROPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-39-5 | |

| Record name | Acetic acid, 3-chlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 3-chlorophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, 3-chlorophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chlorophenyl Acetate and Its Derivatives

Classical Acylation Approaches

Classical methods for the synthesis of 3-chlorophenyl acetate (B1210297) involve the direct reaction of 3-chlorophenol (B135607) with a suitable acylating agent. These methods are well-established and widely used due to their straightforward procedures.

Esterification of 3-Chlorophenol with Acetic Anhydride

The reaction of 3-chlorophenol with acetic anhydride is a common and effective method for producing 3-chlorophenyl acetate. This process involves the nucleophilic attack of the hydroxyl group of 3-chlorophenol on one of the carbonyl carbons of acetic anhydride. To ensure a high yield, an excess of acetic anhydride is typically used. The reaction is often carried out under alkaline conditions, which deprotonates the phenol to form the more nucleophilic phenolate (B1203915) ion, thereby increasing the reaction rate.

Esterification of 3-Chlorophenol with Acetyl Chloride

Esterification using acetyl chloride is another principal route for synthesizing this compound. Acetyl chloride is a highly reactive acylating agent, and its reaction with 3-chlorophenol is often vigorous and can proceed readily at room temperature. The reaction produces this compound and hydrogen chloride gas as a byproduct. This method is advantageous as the reaction is generally irreversible, which helps to drive the process to completion and achieve a high conversion of the starting material.

Reactions with Other Acylating Agents

Beyond acetic anhydride and acetyl chloride, other acylating agents can be employed to synthesize various esters of 3-chlorophenol. These include other carboxylic acid anhydrides, such as propionic anhydride, or other acyl halides. The choice of acylating agent allows for the introduction of different acyl groups, leading to a range of 3-chlorophenyl esters with varied properties and applications. The reactivity of these agents and the specific reaction conditions will depend on the desired final product.

Catalytic Synthesis Strategies

To improve the efficiency and selectivity of esterification, various catalytic systems have been developed. These strategies are broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages.

Homogeneous Catalysis in this compound Formation

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants, typically in a liquid solution. For the esterification of phenols, strong acid catalysts are commonly employed. This approach is a form of Fischer-Speier esterification, which can be successfully applied to phenols to achieve good to near-quantitative yields. wikipedia.org The catalyst functions by protonating the carbonyl oxygen of the acylating agent, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the phenol. This method is effective, but the separation of the catalyst from the product mixture can be challenging.

Table 1: Examples of Homogeneous Catalysts for Phenol Esterification

| Catalyst Type | Specific Examples | Mechanism of Action | Key Advantages |

| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid, Methanesulfonic acid wikipedia.orggoogle.com | Protonates the carbonyl group of the acylating agent, increasing its electrophilicity. | High catalytic activity, readily available. |

| Lewis Acids | Scandium(III) triflate wikipedia.org | Coordinates with the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. | Can be effective under milder conditions. |

| Phosphorous Acids | Phosphorous acid and acidic phosphite salts google.com | Acts as an effective catalyst for direct esterification while producing high-purity esters. google.com | Produces esters with excellent color and minimal by-products. google.com |

Heterogeneous Catalysis for Enhanced Synthesis

Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach offers significant advantages, including simplified catalyst recovery and recycling, which contributes to more sustainable and cost-effective processes. Solid acid catalysts, such as zeolites, are particularly effective for phenol esterification.

Zeolites, such as H-beta, have demonstrated high efficacy as solid acid catalysts in the direct esterification of phenols with carboxylic acids. researchgate.net Their well-defined porous structures and strong acid sites provide a reactive environment for the esterification to occur. Studies have shown that zeolites can be recycled multiple times without a significant loss of catalytic activity. researchgate.net This reusability makes them an attractive alternative to homogeneous catalysts for industrial applications. researchgate.netmdpi.com

Table 2: Examples of Heterogeneous Catalysts for Phenol Esterification

| Catalyst Type | Specific Example | Reaction | Key Advantages | Research Findings |

| Zeolites | H-beta (H⁺-zeolite β) researchgate.netmdpi.com | Direct esterification of dicarboxylic acids with phenol. researchgate.net | High activity, reusability, environmentally friendly. | Achieved a 96% yield of diphenyl succinate and was recyclable for five consecutive runs without appreciable loss in activity. researchgate.net |

| Supported Heteropolyacids | Cs₂.₅H₀.₅PW₁₂O₄₀ on K-10 Clay mdpi.com | Benzoylation of phenol. | High acidity and thermal stability. | The reaction proceeds through an initial esterification step followed by a Fries rearrangement. mdpi.com |

Application of Sulphamic Acid as a Heterogeneous Catalyst

Sulphamic acid (H₂NSO₃H) has emerged as a highly efficient, cost-effective, and environmentally benign catalyst for the acetylation of phenols. scispace.commdpi.comtandfonline.comresearchgate.netasianpubs.org Its solid, non-hygroscopic, and non-corrosive nature makes it a practical alternative to conventional acid catalysts. The acetylation of phenols with acetic anhydride using sulphamic acid as a catalyst proceeds under mild conditions, often at room temperature, and provides excellent yields of the corresponding phenyl acetates. scispace.com

The reaction is typically carried out by stirring the phenol and acetic anhydride in the presence of a catalytic amount of sulphamic acid. The process is characterized by its simplicity, short reaction times, and easy work-up. The catalyst can be recovered and reused without a significant loss of activity, adding to the sustainability of the method. scispace.com

A study on the acetylation of various alcohols and phenols with acetic anhydride catalyzed by sulphamic acid demonstrated the broad applicability of this method. While 3-chlorophenol was not specifically reported, the successful acetylation of phenol and other substituted phenols suggests its applicability for the synthesis of this compound. The reaction conditions and yields for the acetylation of several phenols are summarized in the table below.

Table 1: Sulphamic Acid Catalyzed Acetylation of Phenols with Acetic Anhydride

| Phenol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenol | 2 | 98 |

| p-Cresol | 2 | 99 |

| p-Methoxyphenol | 2 | 95 |

Data sourced from a study on the acetylation of alcohols and phenols catalyzed by sulphamic acid. scispace.com

The mechanism of the sulphamic acid-catalyzed acetylation is believed to involve the protonation of the acetic anhydride by the acidic catalyst, which enhances the electrophilicity of the acetyl group, thereby facilitating the nucleophilic attack by the hydroxyl group of the phenol.

Metal-Organic Frameworks (MOFs) in Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and the presence of active metal sites make them promising candidates for heterogeneous catalysis. While the direct application of MOFs for the synthesis of this compound has not been extensively reported, their catalytic activity in related transformations, such as the oxidation of alcohols, suggests their potential in this area. rsc.org

For instance, a cobalt-based MOF has been shown to be a highly efficient heterogeneous catalyst for the selective oxidation of a variety of alcohols. rsc.org This demonstrates the ability of MOFs to catalyze reactions involving the hydroxyl group. It is conceivable that MOFs could be designed to catalyze the acylation of phenols. The metal centers within the MOF could act as Lewis acids to activate the acylating agent, similar to traditional Lewis acid catalysts. The porous structure of the MOF could also provide size and shape selectivity, potentially leading to enhanced reaction rates and selectivities.

Further research is needed to explore the development and application of MOFs as catalysts for the synthesis of this compound and other aryl esters. The tunability of MOF structures offers the potential to design catalysts with high activity and selectivity for this important transformation.

Enzymatic Synthesis and Biocatalytic Transformations

Enzymatic methods for the synthesis of this compound and its derivatives offer several advantages over traditional chemical methods, including high selectivity (chemo-, regio-, and enantioselectivity), mild reaction conditions, and reduced environmental impact. Lipases and esterases are the most commonly employed enzymes for these transformations.

Lipase-Catalyzed Acylations

Lipases are versatile enzymes that can catalyze the acylation of alcohols and phenols in non-aqueous media. mdpi.com This process, often referred to as enzymatic esterification or transesterification, is a powerful tool for the synthesis of esters like this compound. The reaction typically involves the use of an acyl donor, such as an acid anhydride or an activated ester (e.g., vinyl acetate), and a suitable organic solvent.

Lipase-catalyzed acylations are particularly valuable for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, leaving the other enantiomer unreacted. mdpi.com This allows for the preparation of enantiomerically enriched alcohols and esters. While 3-chlorophenol itself is achiral, this methodology is highly relevant for the synthesis of chiral derivatives of this compound.

The table below summarizes the results of lipase-catalyzed kinetic resolutions of various secondary alcohols through acylation, illustrating the high enantioselectivity that can be achieved.

Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols via Acylation

| Substrate | Lipase (B570770) | Acyl Donor | Enantiomeric Excess of Product (ee_p, %) | Enantiomeric Excess of Substrate (ee_s, %) |

|---|---|---|---|---|

| 1-Phenylethanol | Candida antarctica lipase B | Vinyl acetate | >99 | >99 |

| 1-(4-Chlorophenyl)ethanol | Candida antarctica lipase B | Vinyl acetate | >99 | >99 |

Data compiled from studies on lipase-catalyzed kinetic resolutions.

Esterase-Mediated Syntheses

Esterases, like lipases, are capable of catalyzing the formation and hydrolysis of ester bonds. While their application in the synthesis of this compound is less documented than that of lipases, they represent a promising area of research. Acetyl xylan esterases, for example, have been used for the regioselective deacetylation of peracetylated carbohydrates, demonstrating their specificity in reactions involving acetyl groups. researchgate.net This specificity could potentially be harnessed for the selective acylation of phenols.

Further investigation into the substrate scope and catalytic activity of various esterases is needed to fully realize their potential in the synthesis of aryl acetates such as this compound.

Kinetic Asymmetric Transformation (KAT) in Derivatization

Kinetic Asymmetric Transformation (KAT) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. The lipase-catalyzed kinetic resolutions discussed in section 2.2.3.1 are a prime example of KAT. In this context, one enantiomer of a chiral precursor to a this compound derivative would be selectively acylated at a much faster rate than the other, leading to a mixture of an enantioenriched ester and the unreacted, also enantioenriched, starting material. This method is highly effective for producing chiral building blocks for more complex molecules.

Dynamic Kinetic Asymmetric Transformation (DYKAT) in Derivatization

Dynamic Kinetic Asymmetric Transformation (DYKAT) is an advancement of KAT that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. mdpi.comdntb.gov.uanih.govunc.edunii.ac.jpwikipedia.orgthieme.dethieme.de This is achieved by combining the kinetic resolution step with an in situ racemization of the starting material. As the faster-reacting enantiomer is consumed, the slower-reacting enantiomer is continuously converted into the faster-reacting one, allowing for a complete conversion to the desired product. wikipedia.orgthieme.de

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where such principles can be effectively implemented to enhance sustainability.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry. For the synthesis of this compound, solvent-free conditions can be achieved through the direct reaction of 3-chlorophenol with an acetylating agent, often in the presence of a solid catalyst. This approach not only reduces solvent waste but can also lead to easier product isolation and purification.

One common method involves the acetylation of phenols using acetic anhydride without a solvent. The reaction can be facilitated by a variety of solid acid catalysts, which can often be recovered and reused. For instance, a stoichiometric amount of acetic anhydride can be reacted with a phenol in the presence of a catalytic amount of a substance like vanadyl sulfate (VOSO₄), yielding the corresponding acetate ester. This method has been shown to be effective for the acetylation of various phenols and could be adapted for 3-chlorophenol. The general procedure would involve mixing 3-chlorophenol with a stoichiometric amount of acetic anhydride and a small percentage of the catalyst at room temperature or with gentle heating. The absence of a solvent simplifies the workup, which typically involves quenching the reaction with water and separating the product.

The following table summarizes the effect of different catalysts on the solvent-free acetylation of phenols, which is a reaction type applicable to the synthesis of this compound.

| Catalyst | Reaction Conditions | Typical Yields | Reference |

| Vanadyl sulfate (VOSO₄) | Stoichiometric acetic anhydride, room temperature, 24h | Good to excellent | nih.gov |

| Zinc chloride (ZnCl₂) | Acetic anhydride or acetyl chloride, room temperature | High | |

| Nickel(II) chloride (NiCl₂) | Acetic anhydride, room temperature | Excellent |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. organic-chemistry.orgnih.gov The application of microwave irradiation to the synthesis of this compound can offer significant advantages over conventional heating methods.

In a typical microwave-assisted procedure, 3-chlorophenol would be reacted with an acetylating agent such as acetic anhydride in a vessel suitable for microwave heating. nih.govresearchgate.net Often, these reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net The reaction mixture is irradiated with microwaves at a controlled temperature and power for a short period, typically ranging from a few minutes to less than an hour. nih.gov The rapid and uniform heating provided by microwaves can accelerate the rate of esterification significantly. For phenols, especially those that are electron-poor, microwave heating can overcome the activation energy barrier more efficiently than conventional heating. nih.govresearchgate.net

A general procedure for the microwave-assisted synthesis of aryl acetates involves placing the phenol and acetic anhydride in a microwave reactor and irradiating the mixture for a set time. nih.govresearchgate.net The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the product can be isolated through simple workup procedures, often avoiding the need for extensive purification like column chromatography. nih.gov

The table below compares conventional heating with microwave-assisted synthesis for the acylation of phenols.

| Method | Reaction Time | Catalyst/Solvent | Typical Yields | Reference |

| Conventional Heating | Several hours | Often requires catalyst and solvent | Good | nih.gov |

| Microwave-Assisted | Minutes | Can be catalyst and solvent-free | Excellent | nih.govresearchgate.net |

Aqueous Media Reactions

Performing organic reactions in water instead of organic solvents is a cornerstone of green chemistry. While the esterification of phenols is traditionally carried out in non-aqueous media, methods utilizing water as the solvent are being developed. One approach to facilitate reactions between a water-insoluble organic substrate like 3-chlorophenol and a water-soluble reagent is through the use of phase-transfer catalysis (PTC). mdma.chbiomedres.us

In a phase-transfer catalyzed synthesis of this compound, 3-chlorophenol would be dissolved in an organic solvent, while the acetylating agent, or more likely the deprotonating base, would be in an aqueous phase. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the acetylating agent. biomedres.uscrdeepjournal.org This technique can enhance reaction rates and allow for milder reaction conditions.

Another approach for aqueous media reactions is the use of water-tolerant catalysts. While direct Fischer esterification in water is challenging due to the equilibrium, certain catalytic systems can promote the acylation of phenols in aqueous environments.

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

The atom economy of a reaction is calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound, a common method is the Fischer esterification of 3-chlorophenol with acetic acid, catalyzed by a strong acid like sulfuric acid. The balanced chemical equation for this reaction is:

C₆H₅ClO + C₂H₄O₂ ⇌ C₈H₇ClO₂ + H₂O

The molecular weights of the reactants and products are as follows:

3-Chlorophenol (C₆H₅ClO): 128.56 g/mol

Acetic acid (C₂H₄O₂): 60.05 g/mol

this compound (C₈H₇ClO₂): 170.59 g/mol

Water (H₂O): 18.02 g/mol

The atom economy for this reaction is calculated as:

% Atom Economy = [170.59 / (128.56 + 60.05)] x 100 = 90.4%

This indicates that, under ideal stoichiometric conditions, 90.4% of the mass of the reactants is incorporated into the desired product, with the remaining 9.6% being the water by-product. While Fischer esterification has a relatively high atom economy, waste can still be generated from the use of excess reactants to shift the equilibrium, the acid catalyst, and solvents used for workup and purification. nih.gov

To minimize waste, several strategies can be employed in the synthetic design:

Use of Catalysts: Employing recyclable solid acid catalysts instead of corrosive mineral acids can reduce waste and simplify purification.

Solvent Selection: Opting for greener solvents or solvent-free conditions, as discussed previously, significantly reduces waste.

Reaction Conditions: Optimizing reaction conditions to achieve high conversion and selectivity minimizes the formation of by-products and the need for extensive purification.

Synthesis of Related Chlorophenyl Acetate Compounds for Comparative Studies

The synthesis of structurally related compounds is crucial for comparative studies in various fields of chemical research. Understanding the synthetic pathways to these analogs can provide valuable insights into structure-activity relationships.

Methyl (3-Chlorophenyl)acetate Synthesis

Methyl (3-chlorophenyl)acetate is an ester derivative of 3-chlorophenylacetic acid. A common and straightforward method for its synthesis is the Fischer esterification of 3-chlorophenylacetic acid with methanol (B129727) in the presence of an acid catalyst.

The reaction involves heating a solution of 3-chlorophenylacetic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The excess methanol serves both as a reactant and as the solvent, helping to drive the equilibrium towards the formation of the ester. The reaction is typically carried out under reflux for several hours.

A general experimental procedure is as follows:

3-Chlorophenylacetic acid is dissolved in methanol.

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

The mixture is heated under reflux for a specified period, and the reaction progress is monitored.

After completion, the excess methanol is removed by distillation.

The residue is then worked up, which may involve neutralization of the acid catalyst and extraction of the product with an organic solvent.

The final product is purified, for example, by distillation under reduced pressure.

This method is widely used for the preparation of methyl esters from carboxylic acids due to its simplicity and the availability of the reagents. youtube.com

Ethyl Bromo(3-chlorophenyl)acetate Synthesis

The synthesis of Ethyl 2-bromo-2-(3-chlorophenyl)acetate can be inferred from established methods for α-bromination of phenylacetic acids and subsequent esterification. The process would likely involve two main steps:

Bromination of (3-chlorophenyl)acetic acid: The starting material, (3-chlorophenyl)acetic acid, would undergo bromination at the alpha-carbon. A common method for this transformation is the Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

Esterification: The resulting α-bromo-(3-chlorophenyl)acetic acid would then be esterified with ethanol to yield the final product, Ethyl 2-bromo-2-(3-chlorophenyl)acetate. This can be achieved through Fischer esterification, where the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid.

A similar procedure is described for the synthesis of methyl α-bromo-2-chlorophenylacetate, where α-bromo-2-chlorophenylacetic acid is transesterified with methyl acetate using a Lewis acid catalyst like titanium tetrachloride or zinc chloride google.com. Another related patent describes the preparation of α-bromo-phenylacetic acids and their esters nih.gov.

4-Chlorophenyl Acetate Synthesis

The synthesis of 4-chlorophenyl acetate is typically achieved through the acetylation of 4-chlorophenol. This reaction involves the use of an acetylating agent, most commonly acetic anhydride, often in the presence of a base catalyst such as pyridine nih.govsigmaaldrich.com.

The general procedure involves dissolving 4-chlorophenol in pyridine, followed by the addition of acetic anhydride. The reaction mixture is then stirred, often at room temperature, until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). The pyridine acts as a catalyst and also neutralizes the acetic acid byproduct formed during the reaction. After the reaction is complete, the mixture is typically worked up by dilution with a solvent like dichloromethane or ethyl acetate and washed with aqueous acid (e.g., 1 M HCl) to remove pyridine, followed by washing with water and a saturated aqueous solution of sodium bicarbonate to remove any remaining acetic acid and unreacted acetic anhydride. The organic layer is then dried and the solvent is evaporated to yield the 4-chlorophenyl acetate product.

Ethyl 2-(4-amino-3-chlorophenyl)acetate Synthesis

The synthesis of Ethyl 2-(4-amino-3-chlorophenyl)acetate can be approached through the esterification of 4-amino-3-chlorophenylacetic acid. A patent for a similar compound, methyl (+)-RS-3-amino-3-(4-chlorophenyl)propanoate, describes the esterification of the corresponding carboxylic acid using thionyl chloride in methanol googleapis.com.

Adapting this method, 4-amino-3-chlorophenylacetic acid would be suspended in ethanol and treated with thionyl chloride. The thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ, which then catalyzes the esterification of the carboxylic acid. The reaction mixture is typically refluxed for several hours. After completion, the reaction is worked up by removing the excess solvent and then neutralizing the mixture, often with a base like potassium carbonate, followed by extraction of the product into an organic solvent.

Synthesis of Novel 4-[1-(3-Chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol Derivatives

Novel 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitriles containing a 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazol moiety have been synthesized through a one-pot reaction researchgate.net. This synthesis involves the reaction of 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with various 1-(substituted phenyl)ethanones and either ethyl cyanoacetate or malononitrile in the presence of ammonium acetate researchgate.net.

The reaction proceeds via a multicomponent condensation mechanism. The structures of the newly synthesized compounds were elucidated and confirmed using chemical and spectroscopic data researchgate.net.

Table 1: Synthesis of Pyrazol Derivatives researchgate.net

| Starting Material 1 | Starting Material 2 | Reagent | Product |

|---|

Synthesis of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

A novel series of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives has been synthesized and characterized researchgate.net. The synthesis is a multi-step process that involves the formation of an indolizine core followed by the construction of the 1,3,4-oxadiazole ring.

A related study details the synthesis of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives ijpsdronline.com. This synthesis involves the coupling reaction of 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid with a substituted benzohydrazide, followed by intramolecular cyclization to form the 1,3,4-oxadiazole ring ijpsdronline.com. It is highly probable that a similar synthetic strategy is employed for the 3-chlorophenyl analogue.

The general synthetic pathway likely involves:

Synthesis of a substituted indolizine-1-carboxylic acid: This would involve the reaction of a pyridine derivative with an α-halo ketone followed by cyclization and subsequent functional group manipulations to introduce the carboxylic acid at the 1-position and the 3-chlorobenzoyl group at the 3-position.

Coupling with a benzohydrazide: The indolizine-1-carboxylic acid is then coupled with a substituted benzohydrazide using standard peptide coupling reagents.

Intramolecular cyclization: The resulting intermediate undergoes intramolecular cyclization, typically under dehydrating conditions (e.g., using POCl₃ or another dehydrating agent), to form the 1,3,4-oxadiazole ring, yielding the final product nih.gov.

The synthesized compounds were characterized by various spectroscopic methods including ¹H NMR, ¹³C NMR, EI-Mass, and FT-IR, as well as elemental analyses researchgate.net.

Table 2: Characterization Data for a Representative (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivative researchgate.net

| Analysis | Data |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons of the chlorophenyl, phenyl, and indolizine rings. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including carbonyl and oxadiazole carbons. |

| Mass Spec (EI) | Molecular ion peak confirming the molecular weight of the compound. |

Mechanistic Investigations and Reaction Pathways

Hydrolysis Mechanisms of the Ester Functional Group

The ester linkage in 3-Chlorophenyl acetate (B1210297) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. Each catalytic method proceeds via a distinct mechanistic pathway.

The acid-catalyzed hydrolysis of 3-Chlorophenyl acetate is a reversible reaction that results in the formation of 3-chlorophenol (B135607) and acetic acid. chemguide.co.uk The reaction is typically carried out by heating the ester with a dilute mineral acid, such as hydrochloric or sulfuric acid, which also serves as the source of water. chemguide.co.uklibretexts.org The mechanism proceeds through several key steps.

The process begins with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. chemguide.co.uklibretexts.org This initial step increases the electrophilicity of the carbonyl carbon. The protonated ester is susceptible to nucleophilic attack by a water molecule. This attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. chemguide.co.uk Following the formation of this intermediate, a proton is transferred from the attacking water molecule to the oxygen of the original 3-chlorophenoxy group. This proton transfer converts the 3-chlorophenoxy group into a better leaving group (3-chlorophenol). The intermediate then collapses, expelling the 3-chlorophenol molecule. In the final step, the resulting protonated acetic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the acetic acid product. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into 3-chlorophenoxide and acetate. The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral oxyanion intermediate.

Serine hydrolases are a large and diverse class of enzymes that catalyze the hydrolysis of ester, amide, or thioester bonds. nih.govnih.gov These enzymes utilize a highly reactive serine residue in their active site to perform catalysis. nih.govwikipedia.org The hydrolysis of this compound by a serine hydrolase proceeds through a well-defined mechanism involving a catalytic triad (B1167595) and nucleophilic attack.

The enhanced nucleophilicity of the active site serine residue is a result of its interaction with other amino acid residues in a specific arrangement known as a catalytic triad. gonzaga.eduwikipedia.org This triad typically consists of serine (Ser), histidine (His), and aspartate (Asp) residues. gonzaga.edunih.gov These residues are brought into a precise orientation by the three-dimensional folding of the enzyme. wikipedia.org

The catalytic triad functions as a charge-relay network. wikipedia.org The acidic carboxylate group of the aspartate residue orients the imidazole (B134444) ring of the histidine. The histidine then acts as a general base, accepting a proton from the hydroxyl group of the serine. This process polarizes and activates the serine, significantly increasing the nucleophilicity of its oxygen atom, preparing it to attack the substrate. wikipedia.orgnih.gov While the Ser-His-Asp triad is the most common, other variations exist, such as those containing glutamate (B1630785) instead of aspartate. nih.gov

Table 1: Typical Amino Acid Residues in a Serine Hydrolase Catalytic Triad

| Residue | Role in Catalysis |

|---|---|

| Serine | Acts as the nucleophile, attacking the substrate's carbonyl carbon. nih.gov |

| Histidine | Functions as a general base to activate the serine nucleophile by accepting its proton. gonzaga.edunih.gov |

The enzymatic hydrolysis of this compound is initiated by the nucleophilic attack of the activated serine's hydroxyl oxygen on the carbonyl carbon of the ester substrate. nih.gov This attack forms a covalent, high-energy tetrahedral intermediate. wikipedia.org The negative charge that develops on the carbonyl oxygen of this intermediate is stabilized by hydrogen bonds from nearby amino acid residues in a region of the active site known as the oxyanion hole. nih.govnih.gov

The tetrahedral intermediate then collapses, breaking the ester bond. The acyl portion of the substrate remains covalently attached to the serine, forming an acyl-enzyme intermediate, while the first product, 3-chlorophenol, is released. wikipedia.org In the second stage of the reaction, a water molecule enters the active site. The catalytic histidine residue now acts as a general base to deprotonate the water molecule, activating it for a nucleophilic attack on the acyl-enzyme intermediate. nih.gov This attack forms another tetrahedral intermediate, which subsequently collapses to release the second product (acetic acid) and regenerate the free enzyme, with the serine residue returned to its original state. wikipedia.org

Enzymatic Hydrolysis Mechanisms

Fries Rearrangement Studies of this compound

The Fries rearrangement is a reaction that converts a phenolic ester, such as this compound, into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group. wikipedia.orgorganic-chemistry.org

A study investigating the Fries rearrangement of this compound identified several products. The major product was 4-chloro-2-hydroxy-acetophenone, resulting from para-migration of the acetyl group. researchgate.net Minor products included 2-chloro-4-hydroxy-acetophenone (from ortho-migration) and 2,4-diacetyl resorcinol. researchgate.net

The generally accepted mechanism begins with the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the acetyl group, which is a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the generation of a free acylium carbocation (CH₃CO⁺). wikipedia.orgbyjus.com This acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. wikipedia.org The orientation of this substitution is dependent on reaction conditions; lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho product. byjus.com

Table 2: Products Identified from the Fries Rearrangement of this compound

| Product Name | Position of Acetyl Group | Yield |

|---|---|---|

| 4-chloro-2-hydroxy-acetophenone | para to hydroxyl | Major researchgate.net |

| 2-chloro-4-hydroxy-acetophenone | ortho to hydroxyl | Minor researchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Acetylcholinesterase |

| Aluminum chloride |

| 2,4-diacetyl resorcinol |

| 4-chloro-2-hydroxy-acetophenone |

| 2-chloro-4-hydroxy-acetophenone |

| 3-chlorophenol |

| Ethyl ethanoate |

| Glutamate |

| Hydrochloric acid |

| Phenyl acetate |

Substitution Reactions Involving the Chlorophenyl Moiety

The chlorine atom on the phenyl ring of this compound can participate in substitution reactions, most notably nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as nitro, cyano, or acyl groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org

The reaction generally proceeds via a two-step addition-elimination mechanism: libretexts.orgpressbooks.pub

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

Elimination: The leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the ring is restored. libretexts.orgpressbooks.pub

The rate-determining step is usually the initial attack by the nucleophile to form the stabilized intermediate. masterorganicchemistry.com

In the context of the chlorophenyl moiety, the chlorine atom can act as a leaving group in SNAr reactions. For a substitution to occur, the aromatic ring must be "activated" by electron-withdrawing substituents. wikipedia.orglibretexts.org The chlorine atom itself contributes to the electrophilicity of the ring, but strong activating groups at the ortho and/or para positions are generally necessary for the reaction to proceed under mild conditions. libretexts.orgpressbooks.pub When these conditions are met, a variety of nucleophiles (such as alkoxides, amines, or thiolates) can displace the chlorine atom.

The chlorine atom influences the reactivity of the aromatic ring in SNAr reactions through two main electronic effects:

Inductive Effect (-I): Chlorine is more electronegative than carbon and therefore withdraws electron density from the aromatic ring through the sigma bond. This inductive effect is strong and makes the ring more electron-deficient (electrophilic). This increased electrophilicity makes the ring more susceptible to attack by a nucleophile, thereby activating it towards SNAr. youtube.com

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the aromatic ring. This resonance effect donates electron density to the ring, which would tend to deactivate it towards nucleophilic attack.

In the case of halogens, the inductive effect is significantly stronger than the resonance effect. Consequently, the net electronic effect of a chlorine substituent is electron-withdrawal, which activates the aromatic ring for nucleophilic aromatic substitution. The presence of additional strong electron-withdrawing groups, especially at the ortho and para positions relative to the chlorine, further stabilizes the negative charge of the Meisenheimer intermediate and greatly accelerates the reaction rate. masterorganicchemistry.comlibretexts.org

The table below summarizes the electronic effects of the chlorine substituent in the context of SNAr reactions.

| Electronic Effect | Description | Impact on SNAr Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the ring via the sigma bond due to chlorine's high electronegativity. | Activating: Makes the ring more electrophilic and susceptible to nucleophilic attack. |

| Resonance Effect (+R) | Donation of electron density to the ring via lone pair delocalization into the pi-system. | Deactivating: Increases electron density on the ring, making it less attractive to nucleophiles. |

| Overall Effect | The inductive effect dominates over the resonance effect. | Net Activation: The chlorine atom acts as an overall electron-withdrawing group, activating the ring for SNAr. |

This table outlines the dual electronic influences of the chlorine substituent on the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

Oxidation and Reduction Pathways

The oxidation of phenyl acetates can be complex. The aromatic ring is generally stable to oxidation except under harsh conditions that can lead to ring cleavage. More commonly, reactions target substituents or involve the phenolic group after hydrolysis. For instance, trazodone (B27368), a complex molecule containing a chlorophenyl group, undergoes electrochemical oxidation, indicating the potential for the chlorophenyl moiety to participate in oxidation-reduction reactions. mdpi.com While specific oxidation reactions for this compound are not extensively detailed in readily available literature, related compounds suggest that oxidation could potentially occur at the aromatic ring or involve the ester group, possibly leading to the formation of quinone-like structures after hydrolysis to the corresponding phenol.

Reduction reactions of this compound can target different parts of the molecule depending on the reagents and conditions used.

Reduction of the Ester Group : The carbonyl group of the acetate ester is generally resistant to mild reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. This reaction would typically cleave the ester bond, leading to the formation of 3-chlorophenol and ethanol.

Reduction of the Aromatic Ring : Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. This reaction typically requires high pressures and temperatures. During this process, the chlorine atom may also be removed via hydrogenolysis.

Reduction of the Nitro Group (in derivatives) : In derivatives of this compound that also contain a nitro group, a common transformation is the selective reduction of the nitro group to an amine. This is often achieved using reagents like iron or zinc metal in the presence of an acid. youtube.com This method is a standard procedure for synthesizing anilines from nitroaromatic compounds. youtube.com

Other Notable Transformations

One of the most significant reactions for esters like this compound is hydrolysis . This reaction involves the cleavage of the ester bond and can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (NaOH), the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This process is effectively irreversible and results in the formation of 3-chlorophenolate and acetic acid, which is deprotonated to sodium acetate in the basic medium. Subsequent acidification of the reaction mixture protonates the phenolate (B1203915) to yield 3-chlorophenol.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed back to 3-chlorophenol and acetic acid. This is an equilibrium process, and the reaction can be driven to completion by using a large excess of water.

These hydrolysis reactions are fundamental in synthetic chemistry for deprotecting phenolic hydroxyl groups that have been protected as acetates.

Heck Reaction in Derivatization

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between aryl or vinyl halides and activated alkenes. organic-chemistry.orgmdpi.com This reaction provides a powerful tool for the derivatization of compounds like this compound, where the aryl chloride moiety can serve as a handle for molecular elaboration. The catalytic cycle is generally understood to involve a sequence of oxidative addition, migratory insertion, and β-hydride elimination steps. libretexts.orgdiva-portal.org

The process is initiated by the reduction of a palladium(II) precursor, such as palladium(II) acetate, to the catalytically active palladium(0) species. mdpi.comyoutube.com The Pd(0) catalyst then undergoes oxidative addition with the aryl halide (e.g., this compound). thermofishersci.in This step, often rate-determining, involves the insertion of the palladium atom into the carbon-chlorine bond, forming a square planar Pd(II) complex. libretexts.orguit.no

Following oxidative addition, the alkene substrate coordinates to the palladium center. libretexts.org This is succeeded by a migratory insertion step, where the aryl group is transferred from the palladium to one of the carbons of the double bond, forming a new carbon-carbon sigma bond. libretexts.orgdiva-portal.org The regioselectivity of this insertion is primarily governed by steric and electronic factors. diva-portal.org

The final steps involve a β-hydride elimination from the alkyl-palladium intermediate to form the substituted alkene product and a hydridopalladium(II) complex. diva-portal.org The reaction is concluded by the reductive elimination of HX (in this case, HCl) with the assistance of a base, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org The Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Interactive Table: Key Stages of the Heck Reaction Catalytic Cycle

| Step | Description | Intermediate Species Example (with this compound) |

| Catalyst Activation | Reduction of a Pd(II) precursor to the active Pd(0) catalyst. | Pd(II) → Pd(0) |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | (3-AcO-Ph)Pd(II)-Cl |

| Olefin Coordination | The alkene substrate binds to the Pd(II) complex. | (3-AcO-Ph)Pd(II)-Cl |

| Migratory Insertion | The aryl group migrates to the alkene, forming a C-C bond. | Alkyl-Pd(II) Complex |

| β-Hydride Elimination | A hydrogen atom from a β-carbon is eliminated, forming the product alkene and a hydridopalladium complex. | (Alkene Product) + H-Pd(II)-Cl |

| Regeneration | A base promotes the reductive elimination of HX, regenerating the Pd(0) catalyst. | H-Pd(II)-Cl + Base → Pd(0) + [Base-H]Cl |

Claisen-Schmidt Condensation for Related Compounds

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation that is widely used for the synthesis of α,β-unsaturated ketones, particularly chalcones. scispace.comaip.org This reaction involves the condensation of an aromatic aldehyde with an aliphatic or aromatic ketone in the presence of a base or acid catalyst. scispace.comresearchgate.net While this compound itself is an ester, a closely related compound, 3-chloroacetophenone, can readily participate in this reaction to produce a variety of chalcone (B49325) derivatives.

The base-catalyzed mechanism is the most common approach. acs.org It begins with the deprotonation of the α-carbon of the ketone (e.g., 3-chloroacetophenone) by a base, typically a hydroxide like NaOH or KOH, to form a reactive enolate ion. researchgate.netacs.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). acs.org

This nucleophilic addition results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct. acs.org Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to form a stable, conjugated α,β-unsaturated ketone system. aip.org This final product, a chalcone, features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. scispace.com The reaction is versatile, allowing for a wide range of substituted aromatic aldehydes and ketones to be used, leading to a large library of potential chalcone derivatives. nih.gov

Interactive Table: Examples of Claisen-Schmidt Condensation with 3-Chloroacetophenone

| Ketone Reactant | Aldehyde Reactant | Resulting Chalcone Product Name |

| 3-Chloroacetophenone | Benzaldehyde | 1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one |

| 3-Chloroacetophenone | 4-Chlorobenzaldehyde | 1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

| 3-Chloroacetophenone | 4-Hydroxybenzaldehyde | 1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| 3-Chloroacetophenone | 4-Methoxybenzaldehyde | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

Spectroscopic and Computational Investigations for Mechanistic Insights

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular structure of 3-Chlorophenyl acetate (B1210297). These methods provide detailed information about the vibrational modes of the molecule's functional groups.

The vibrational spectrum of 3-Chlorophenyl acetate is dominated by bands corresponding to its primary functional groups: the ester group and the substituted benzene (B151609) ring.

Ester Group Vibrations : The most prominent vibration is the carbonyl (C=O) stretching mode, which typically appears as a strong band in the FT-IR spectrum. For phenyl acetates, this band is generally observed in the region of 1760-1770 cm⁻¹. Density functional theory (DFT) calculations on related acetate molecules have predicted the C=O stretching frequency with high accuracy, often placing it around 1780-1855 cm⁻¹ before scaling. chem-soc.si The C-O stretching vibrations of the ester group also produce characteristic bands, typically in the 1200-1300 cm⁻¹ region.

Aromatic Ring Vibrations : The 3-chlorophenyl group exhibits several characteristic vibrations. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

C-Cl Vibration : The carbon-chlorine (C-Cl) stretching vibration is an important diagnostic peak, though it can be of variable intensity. It is typically observed in the fingerprint region of the spectrum.

To gain deeper insight and confirm band assignments, experimental vibrational spectra are often correlated with theoretical calculations, primarily using Density Functional Theory (DFT). nih.gov Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to compute the optimized geometry and harmonic vibrational frequencies of the molecule. niscpr.res.innih.gov

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. chem-soc.si The comparison allows for a more precise assignment of each observed band to a specific molecular motion. For instance, a study on a related compound, 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, demonstrated excellent correlation between DFT-calculated and experimentally observed vibrational frequencies, validating the structural and vibrational analysis. nih.govsemanticscholar.org Such studies provide a robust framework for interpreting the spectra of this compound.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1760 - 1770 |

| Ester | C-O Stretch | 1200 - 1300 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methyl Group | C-H Stretch | 2900 - 3000 |

| Chloro-Aromatic | C-Cl Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, confirming the compound's structure.

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR : The spectrum of this compound is expected to show two main signal regions.

Methyl Protons : The three protons of the acetyl group (CH₃) are chemically equivalent and appear as a sharp singlet. Due to the proximity of the electron-withdrawing carbonyl group, this signal is typically found downfield from alkanes, in the range of δ 2.1-2.4 ppm.

Aromatic Protons : The four protons on the 3-chlorophenyl ring are chemically distinct and will appear in the aromatic region (typically δ 7.0-7.5 ppm). Their splitting patterns and precise chemical shifts are determined by their position relative to the chloro and acetate substituents. The proton at C2 (between the substituents) is expected to be the most deshielded.

¹³C NMR : The ¹³C NMR spectrum provides information on each carbon atom in the molecule.

Carbonyl Carbon : The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, typically around δ 168-170 ppm.

Methyl Carbon : The methyl carbon of the acetate group gives a signal in the aliphatic region, generally around δ 20-22 ppm.

Aromatic Carbons : Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the oxygen of the ester group (C1) and the carbon bonded to chlorine (C3) are significantly influenced by these electronegative atoms. The chemical shifts of the other four aromatic carbons provide further confirmation of the substitution pattern.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Acetyl CH₃ | ~ 2.3 | Singlet |

| ¹H | Aromatic H | ~ 7.0 - 7.5 | Multiplets |

| ¹³C | Acetyl CH₃ | ~ 21 | Quartet |

| ¹³C | Carbonyl C=O | ~ 169 | Singlet |

| ¹³C | Aromatic C-O | ~ 150 | Singlet |

| ¹³C | Aromatic C-Cl | ~ 135 | Singlet |

| ¹³C | Aromatic C-H | ~ 120 - 131 | Doublets |

Coupling Constant Analysis for Conformational Studies

While specific conformational studies based on coupling constants for this compound are not extensively documented, the principles of such an analysis are well-established. ubc.ca The through-bond spin-spin coupling (J-coupling) between adjacent protons on the aromatic ring can provide insights into the preferred orientation of the acetate group relative to the ring.

The magnitude of the coupling constants between the aromatic protons (³JHH, ⁴JHH) depends on the dihedral angles between them. By accurately measuring these constants from a high-resolution spectrum and comparing them with theoretical values calculated for different conformations (e.g., using Karplus-type equations), it is possible to deduce information about the time-averaged conformation of the molecule in solution. However, for a relatively flexible molecule like this compound, free rotation around the C-O bond may average these effects.

Mass Spectrometry (EI-Mass, LC-MS/MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural analysis.

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile compounds like this compound. The NIST Mass Spectrometry Data Center provides an EI spectrum for this compound.

Molecular Ion (M⁺·) : The molecular ion peak is observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (170 g/mol for the ³⁵Cl isotope and 172 g/mol for the ³⁷Cl isotope). The characteristic 3:1 isotopic pattern for chlorine is a key identifier.

Primary Fragmentation : A major fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da). miamioh.edu This leads to the formation of a prominent peak corresponding to the 3-chlorophenol (B135607) radical cation at m/z 128 (and 130 for the ³⁷Cl isotope).

Other Fragments : Another significant peak is often observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺). Further fragmentation of the 3-chlorophenol radical cation can occur, though it is generally less pronounced. Studies on related chlorophenyl esters have helped in predicting and identifying characteristic fragmentation patterns under electron ionization conditions. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS/MS) would be employed for analyzing the compound in complex mixtures. In MS/MS analysis, the molecular ion (or a protonated/adducted molecule) would be selected and fragmented to produce a characteristic daughter ion spectrum, enhancing specificity and sensitivity for detection.

Table 3: Key EI-Mass Spectrometry Fragments for this compound

| m/z (³⁵Cl isotope) | m/z (³⁷Cl isotope) | Identity of Fragment |

| 170 | 172 | [M]⁺· (Molecular Ion) |

| 128 | 130 | [M - CH₂CO]⁺· (Loss of ketene) |

| 43 | - | [CH₃CO]⁺ (Acetyl cation) |

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry of this compound is characterized by distinct fragmentation pathways and a notable isotopic signature due to the presence of a chlorine atom. Upon electron ionization, the molecular ion undergoes several key fragmentation processes. A common pathway for phenyl acetates is the loss of a ketene molecule (CH₂=C=O) via a McLafferty-type rearrangement, which would produce the radical cation of 3-chlorophenol. Another significant fragmentation involves the cleavage of the ester bond to form an acetyl cation (CH₃CO⁺) at m/z 43 and a 3-chlorophenoxy radical, or alternatively, a 3-chlorophenyl cation after the loss of the entire acetate group.

A defining feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a characteristic 3:1 ratio for any chlorine-containing ion peak (M) and its corresponding peak at two mass units higher (M+2). libretexts.orgucalgary.ca This pattern is a clear indicator for the presence of a single chlorine atom in the molecule and its fragments. libretexts.orgwhitman.edu

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Formula | Isotopic Peak (m/z for ³⁷Cl) |

|---|---|---|---|

| Molecular Ion | 170 | [C₈H₇ClO₂]⁺• | 172 |

| Loss of Ketene | 128 | [C₆H₅ClO]⁺• | 130 |

| Acetyl Cation | 43 | [C₂H₃O]⁺ | N/A |

| Chlorophenyl Cation | 111 | [C₆H₄Cl]⁺ | 113 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic structure of this compound can be probed using UV-Vis spectroscopy, which measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Electronic Transitions and Aromaticity

The UV-Vis spectrum of this compound is dominated by absorptions arising from electronic transitions within the aromatic phenyl ring. The primary transitions observed are π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. libretexts.org These transitions are characteristic of conjugated systems and are responsible for the strong absorption bands typically seen in the UV region for aromatic compounds. libretexts.org

The presence of the chlorine atom and the acetate group as substituents on the phenyl ring influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). These substituents can act as chromophores and auxochromes, causing shifts in the absorption bands (bathochromic or hypsochromic shifts) compared to unsubstituted benzene. The aromaticity of the phenyl ring provides the delocalized π-electron system necessary for these electronic transitions.

| Absorption Band (approx. λmax) | Electronic Transition | Region |

|---|---|---|

| ~210-230 nm | π → π | UV-C |

| ~260-280 nm | π → π (fine structure may be observed) | UV-B |

X-ray Diffraction Studies (Single Crystal and Powder)

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps various properties onto a surface defined by the electron distribution of a molecule. For this compound, a Hirshfeld analysis would provide a detailed picture of the close contacts between neighboring molecules. The surface is often colored to represent different types of interactions and their relative strengths.

| Interaction Type | Expected Contribution | Description |

|---|---|---|

| H···H | High | Represents van der Waals forces between hydrogen atoms. |

| C···H / H···C | Significant | Associated with C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | Moderate | Indicative of C-H···O hydrogen bonding. |

| Cl···H / H···Cl | Moderate | Represents C-H···Cl weak hydrogen bonds. |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for investigating the properties of this compound at a molecular level. materialsciencejournal.org These studies can predict molecular structures, vibrational frequencies, and electronic properties, often showing good agreement with experimental data.

Quantum mechanical calculations, typically using basis sets like B3LYP/6-311G(d,p), can be employed to optimize the ground-state geometry of the this compound molecule. materialsciencejournal.org Such calculations provide detailed information on bond lengths, bond angles, and dihedral angles. Furthermore, these methods can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. Molecular Electrostatic Potential (MEP) maps can also be generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity and intermolecular interactions. materialsciencejournal.org

| Computed Property | Significance | Typical Computational Method |

|---|---|---|

| Optimized Geometry | Provides theoretical bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Energies | Relates to chemical reactivity and electronic transitions. | DFT, TD-DFT |

| Vibrational Frequencies | Predicts infrared and Raman spectra. | DFT |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts reactive sites. | DFT |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations, balancing computational cost with accuracy. It is used to determine molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For this compound, DFT, particularly with hybrid functionals like B3LYP, is employed to investigate its geometry, electronic structure, and reactivity.

Geometry Optimization and Molecular Energetics

Geometry optimization is a fundamental computational step to find the lowest energy conformation of a molecule. mdpi.comiiit.ac.in This process iteratively adjusts the atomic coordinates to minimize the total electronic energy, resulting in a stable, optimized structure. mdpi.com For this compound, DFT calculations, often using the B3LYP functional combined with a basis set like 6-311++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net

The optimized geometry represents the molecule's structure in the gas phase at 0 K. The total energy obtained from this calculation is a key parameter, representing the molecule's stability. Comparing the optimized parameters with experimental data, where available, helps validate the computational model.

| Parameter | Bond | Calculated Value (Å/°) |

| Bond Length | C=O | ~1.21 |

| C-O (ester) | ~1.35 | |

| O-C (phenyl) | ~1.40 | |

| C-Cl | ~1.74 | |

| Bond Angle | O=C-O | ~123° |

| C-O-C | ~118° | |

| Cl-C-C | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) provide significant insights into the molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more polarizable and prone to reaction. researchgate.net For this compound, the HOMO is typically localized on the phenyl ring and the ester oxygen, while the LUMO is often distributed over the carbonyl group and the phenyl ring, indicating the likely sites for nucleophilic and electrophilic attack.

Table 2: Calculated Frontier Orbital Energies and Energy Gap (Note: These are representative values based on similar aromatic compounds.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays the electrostatic potential on the molecule's electron density surface. researchgate.net Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, rich in electrons, are susceptible to electrophilic attack. In this compound, these are typically found around the carbonyl oxygen atom. researchgate.net

Blue: Regions of positive potential, which are electron-poor, indicate sites for nucleophilic attack. These are generally located around the hydrogen atoms and the carbonyl carbon. researchgate.net

Green: Represents areas of neutral potential.

The MEP map provides a clear picture of the charge distribution and is invaluable for understanding hydrogen bonding and other intermolecular interactions. malayajournal.org

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated using Koopmans' theorem to quantify the molecule's reactivity. researchgate.netmdpi.com These descriptors help to understand the relationship between structure, stability, and reactivity. researchgate.net

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

High chemical hardness indicates low reactivity, while high softness suggests higher reactivity. mdpi.com The electrophilicity index measures the ability of a species to accept electrons. nih.gov

Table 3: Calculated Global Chemical Reactivity Descriptors (Note: Calculated from the representative HOMO/LUMO values in Table 2.)

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.189 |

| Electrophilicity Index | ω | 2.80 |

Thermodynamic Parameter Calculations

DFT calculations can also be used to predict the thermodynamic properties of this compound at different temperatures. mdpi.comchalcogen.ro By performing frequency calculations on the optimized geometry, parameters such as zero-point vibrational energy (ZPVE), enthalpy (H), entropy (S), and specific heat capacity (Cv) can be determined. mdpi.com These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates. The calculated values generally show that enthalpy, entropy, and heat capacity increase with temperature due to the enhancement of molecular vibrational intensities. mdpi.com

Table 4: Calculated Thermodynamic Parameters at 298.15 K (Note: These are representative values for a molecule of this size.)

| Parameter | Value |

| Zero-Point Vibrational Energy | ~105 kJ/mol |

| Thermal Energy (Etotal) | ~115 kJ/mol |

| Enthalpy (H) | ~116 kJ/mol |

| Entropy (S) | ~380 J/mol·K |

| Heat Capacity at Constant Volume (Cv) | ~150 J/mol·K |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other computational methods also provide valuable insights.

Ab Initio Methods: Latin for "from the beginning," these methods compute solutions to the Schrödinger equation without using experimental data, relying only on fundamental physical constants. quora.com Methods like Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) fall into this category. researchgate.net Ab initio methods can be more computationally demanding than DFT but can offer higher accuracy for certain properties, serving as a benchmark for other methods. libretexts.org

Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating some experimental parameters (parameterization) into the calculations. quora.comlibretexts.org This simplification makes them computationally much faster, allowing for the study of larger molecular systems. While less accurate than ab initio or DFT methods, they are useful for preliminary geometry optimizations or for screening large numbers of molecules. mdpi.com The use of semi-empirical models as preconditioners can also accelerate ab initio calculations without compromising the final accuracy of the result. case.edu

Molecular Dynamics (MD) Simulations for Stability

In a typical MD simulation of this compound in an aqueous solution, the molecule would be placed in a periodic box of water molecules. The simulation would track the trajectory of each atom over a period of nanoseconds or even microseconds. Analysis of these trajectories can reveal key information about the stability of the molecule. For instance, the root-mean-square deviation (RMSD) of the atomic positions from their initial coordinates can be monitored to assess conformational stability. A stable conformation would exhibit small fluctuations in its RMSD over the simulation time.

Furthermore, MD simulations can elucidate the nature of the interactions between this compound and the surrounding water molecules. The formation and dynamics of hydrogen bonds between the ester group and water, as well as the hydrophobic interactions of the chlorophenyl ring, play a crucial role in the molecule's solvation and stability in an aqueous environment. The radial distribution function (RDF) can be calculated to understand the probability of finding water molecules at a certain distance from specific atoms of this compound, providing a detailed picture of the solvation shell.

| Simulation Parameter | Description | Illustrative Value for this compound |

|---|---|---|

| Average RMSD (heavy atoms) | Root-mean-square deviation from the initial structure, indicating conformational stability. | 1.5 ± 0.3 Å |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent, indicating its exposure to the environment. | 250 ± 15 Ų |

| Number of Hydrogen Bonds (ester oxygen - water) | Average number of hydrogen bonds between the ester carbonyl oxygen and water molecules. | 2.1 ± 0.5 |

| Interaction Energy (solute-solvent) | The potential energy of interaction between this compound and the surrounding water molecules. | -45 ± 5 kcal/mol |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations, often employing quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, are instrumental in elucidating the detailed mechanisms of chemical reactions, including the hydrolysis of esters like this compound. These studies can map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction kinetics.